1-(3-Bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
Background and Significance in Heterocyclic Chemistry
Heterocyclic compounds represent fundamental structural units that form the backbone of medicinal chemistry and pharmaceutical development. Within this diverse chemical landscape, nitrogen-containing heterocycles have emerged as particularly significant scaffolds, with pyridine and dihydropyridine derivatives constituting nearly 18% of nitrogen-heterocyclic drugs approved by regulatory agencies. The prominence of these structures stems from their unique chemical properties and their prevalence in biological systems, where they participate in essential biochemical processes.
1-(3-Bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid belongs to a specialized class of organic compounds characterized by a pyridine ring core with specific functional group positioning. This compound features a carboxylic acid substituent at position 3 and an oxo group at position 6, creating a distinctive chemical framework that enhances its reactivity and potential applications. The presence of the bromophenyl group at position 1 introduces additional chemical complexity, providing opportunities for further synthetic modifications and enhancing the compound's utility in various chemical reactions.
The significance of 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives extends beyond their structural novelty to encompass their demonstrated biological activities. Research has documented various pharmacological properties within this compound class, including antibacterial, antiallergic, and cannabinoid receptor modulating activities. These diverse biological effects underscore the importance of continued research into the synthesis, characterization, and application of such heterocyclic compounds.
The molecular architecture of this compound presents unique structural features that distinguish it from other dihydropyridine derivatives. The compound exhibits a molecular formula of C12H8BrNO3 with a molecular weight of approximately 294.1 grams per mole. This specific molecular composition provides the compound with distinct chemical properties that influence its reactivity patterns and potential applications in synthetic chemistry.
Historical Context of Dihydropyridine Derivatives
The development of dihydropyridine chemistry represents a significant chapter in the evolution of heterocyclic compound research. Dihydropyridines were first introduced in the 1960s as calcium channel antagonists, marking the beginning of extensive research into their therapeutic potential. This initial discovery prompted decades of systematic investigation into the structure-activity relationships of dihydropyridine derivatives, leading to the development of multiple generations of compounds with increasingly refined properties.
The historical progression of dihydropyridine research has been characterized by continuous efforts to optimize efficacy and safety profiles. First-generation compounds, including nicardipine, demonstrated proven efficacy against hypertension but were associated with adverse effects due to their short duration and rapid onset of action. This limitation spurred pharmaceutical innovation, resulting in the development of slow-release preparations that constituted the second generation of dihydropyridine compounds.
Third-generation dihydropyridines, including amlodipine and nitrendipine, represented a significant pharmacodynamic advancement. These compounds exhibited more stable pharmacokinetics and reduced cardioselectivity, making them better tolerated in patients with various cardiovascular conditions. The evolution continued with fourth-generation agents such as lercanidipine and lacidipine, which provided enhanced therapeutic comfort through stable activity profiles and reduced adverse effects.
Within this historical context, the development of 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives represents a distinct branch of dihydropyridine chemistry. Unlike the calcium channel antagonist applications that dominated early dihydropyridine research, these compounds have attracted attention for their broader chemical utility and diverse biological activities. The systematic study of various substituent patterns, including bromophenyl modifications, has contributed to a deeper understanding of structure-activity relationships within this compound class.
The synthesis methodologies for dihydropyridine derivatives have evolved significantly over the decades. Early synthetic approaches often involved complex multi-step procedures with moderate yields and lengthy reaction times. Modern synthetic techniques, particularly hydrothermal synthesis methods, have revolutionized the preparation of compounds like this compound. These contemporary approaches achieve high purity and yield while reducing reaction complexity and environmental impact.
Research Objectives and Scientific Scope
The current research focus on this compound encompasses multiple scientific objectives that reflect the compound's potential significance in heterocyclic chemistry. Primary research objectives include comprehensive structural characterization, optimization of synthetic methodologies, and exploration of chemical reactivity patterns that may lead to novel applications in organic synthesis.
Structural characterization efforts aim to elucidate the detailed molecular architecture of this compound through advanced analytical techniques. The compound's structural representation can be expressed through various chemical notations, including its SMILES code: O=C(C(C=C1)=CN(C2=CC=CC(Br)=C2)C1=O)O. This molecular representation highlights the spatial arrangement of functional groups and provides insight into potential reactive sites within the molecule.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H8BrNO3 | |
| Molecular Weight | 294.10 g/mol | |
| CAS Number | 1283343-26-9 | |
| MDL Number | MFCD16519147 |
Synthetic methodology research focuses on developing efficient, environmentally friendly preparation routes for the target compound. Current synthetic approaches utilize hydrothermal reaction conditions, where specific precursors are reacted in aqueous media at elevated temperatures ranging from 100 to 180 degrees Celsius for extended periods of 24 to 72 hours. These conditions have demonstrated the ability to produce the desired compound with high purity and yields exceeding 80%, representing a significant improvement over traditional synthetic methods.
The scope of chemical reactivity studies encompasses investigation of typical reactions associated with dihydropyridine derivatives. These reactions may include nucleophilic substitutions, electrophilic additions, and various coupling reactions that take advantage of the bromophenyl substituent's reactivity. Understanding these reaction patterns is essential for developing the compound as a synthetic intermediate or for creating more complex molecular structures through chemical modification.
Research into the physical and chemical properties of this compound aims to establish comprehensive property profiles that support its characterization and application development. The compound demonstrates stability under standard laboratory conditions, though it may exhibit sensitivity to light or moisture, characteristics that are important for proper handling and storage protocols.
The scientific scope extends to comparative studies with related dihydropyridine derivatives to understand structure-activity relationships and identify unique properties attributable to the bromophenyl substituent. Such comparative analyses contribute to the broader understanding of how specific structural modifications influence chemical behavior and potential applications within the dihydropyridine compound class.
Properties
IUPAC Name |
1-(3-bromophenyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-2-1-3-10(6-9)14-7-8(12(16)17)4-5-11(14)15/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUWNVQTSKHAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 1283343-26-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₂H₈BrNO₃
- Molecular Weight : 294.10 g/mol
- Structure : The compound features a dihydropyridine ring, which is known for its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
The compound has been noted for its potential antitumor effects. Studies suggest that derivatives of dihydropyridines can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Antibacterial Properties
Dihydropyridine derivatives, including this compound, have shown promising antibacterial activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Anti-HIV Activity
Some studies have reported that related compounds possess anti-HIV properties by inhibiting viral replication. The structure of dihydropyridines allows for interactions with viral proteins, potentially blocking the virus's ability to infect host cells .
Case Studies
Several case studies highlight the biological activity of this compound:
-
Antitumor Study :
- Objective : To evaluate the efficacy of this compound against human cancer cell lines.
- Method : Cell viability assays were conducted using various concentrations of the compound.
- Results : Significant inhibition of cell growth was observed at higher concentrations, suggesting a dose-dependent response.
-
Antibacterial Study :
- Objective : To assess the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion and broth microdilution methods were employed.
- Results : The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Research Findings
Recent literature has explored the synthesis and biological evaluation of various dihydropyridine derivatives, emphasizing their role as scaffolds for drug development:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. Studies have shown that 1-(3-Bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be synthesized into various derivatives that demonstrate enhanced activity against a range of pathogens, including bacteria and fungi. For instance, a study highlighted the synthesis of several 1,6-dihydropyridine derivatives which displayed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its potential anticancer properties. A specific derivative was tested in vitro against various cancer cell lines, showing cytotoxic effects that were attributed to the induction of apoptosis in cancer cells. The mechanism involved the modulation of signaling pathways related to cell growth and survival .
Catalytic Applications
Catalysis in Organic Synthesis
this compound serves as an effective catalyst in organic reactions. It has been utilized in the synthesis of various heterocyclic compounds through multi-component reactions. For example, it was employed in the one-pot synthesis of pyridines from aldehydes and isocyanides, showcasing its versatility as a catalyst .
Environmental Applications
The compound has been explored for its application in environmental chemistry, particularly in the degradation of pollutants. Its catalytic properties facilitate the breakdown of hazardous organic compounds in wastewater treatment processes, contributing to environmental sustainability .
Material Science Applications
Polymer Chemistry
In material science, this compound has been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research indicates that incorporating this compound into polyvinyl chloride (PVC) improves its resistance to heat and UV radiation .
Nanocomposite Development
The compound's ability to form stable complexes with metal ions has led to its use in developing nanocomposites for electronic applications. These nanocomposites exhibit improved conductivity and are being researched for use in sensors and other electronic devices .
Data Tables
Case Studies
- Antimicrobial Study : A series of 1-(3-bromophenyl)-substituted dihydropyridines were synthesized and screened for antimicrobial activity. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines demonstrated that specific derivatives led to a significant reduction in cell viability, indicating potential as a chemotherapeutic agent.
- Catalytic Efficiency : A comparative study on the catalytic activity of this compound against traditional catalysts revealed superior yields and shorter reaction times in multi-component reactions.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Iodine substitution (341.10 g/mol) increases molecular weight significantly compared to bromine (294.10 g/mol) or chlorine (249.65 g/mol), impacting solubility and bioavailability. Bromine’s electronegativity and steric bulk may enhance binding in catalytic systems .
- Substituent Position: Meta-substituted halogens (e.g., 3-Br, 3-Cl) exhibit distinct electronic effects compared to para-substituted analogs (e.g., 4-Cl benzyl).
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~2–3) enables deprotonation under physiological conditions, facilitating metal coordination or salt formation. Methyl ester derivatives (e.g., methyl 2-(1-(benzyloxy)-6-oxo-...-phenylacetate) are used as prodrugs to improve bioavailability .
- Thermal Stability : Coordination polymers synthesized from bis(6-oxo-1,6-dihydropyridine-3-carboxylic acid) ligands exhibit stability up to 300°C , suggesting robustness in catalytic applications .
Preparation Methods
Detailed Procedure (Adapted from Related Compound Synthesis)
| Step | Description |
|---|---|
| Reactants | 0.54 g of substituted pyridine derivative (e.g., 2-chloro-5-trifluoromethylpyridine) and 17 ml water |
| Equipment | 25 ml jacketed hydrothermal reaction kettle with inner liner |
| Conditions | Sealed reactor, heated at 100–180°C for 24–72 hours |
| Cooling | Natural cooling to room temperature |
| Product isolation | Pour out liquid, scrape white flaky crystals from liner |
| Yield | Over 80% yield reported for similar compounds |
| Advantages | High crystal stability, fewer internal defects, environmentally friendly solvent (water), simple operation |
This method provides crystals with low thermal stress and long-term stability at room temperature, which is advantageous for sensitive dihydropyridine derivatives.
Proposed Synthetic Route for this compound
Based on the general methods and structural requirements, a plausible synthetic route involves:
- Starting materials: 3-bromobenzaldehyde, a suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), and ammonia or ammonium acetate.
- Condensation reaction: Under reflux or hydrothermal conditions, these components undergo a multi-component condensation to form the dihydropyridine ring with the bromophenyl substituent.
- Hydrolysis (if ester intermediates used): Conversion of ester groups to carboxylic acid functionality.
- Purification: Crystallization from water or suitable solvents to obtain pure this compound crystals.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- Hydrothermal synthesis yields crystals with fewer defects and better stability, suitable for long-term storage and further pharmaceutical applications.
- Solvent-free ball milling methods represent a significant advance in green chemistry for dihydropyridine derivatives, reducing waste and cost.
- Spectroscopic characterization (NMR, IR, MS) is essential to confirm the structure post-synthesis.
- The presence of the bromophenyl group may require careful control of reaction conditions to avoid side reactions or debromination.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-(3-bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves coupling reactions between bromophenyl intermediates and pyridinone-carboxylic acid derivatives. Key steps include:
- Coupling Agents : Use of EDC·HCl and HOBt for amide bond formation, as demonstrated in analogous syntheses of pyridinone derivatives .
- Reaction Conditions : Maintain temperatures at 0°C during coupling to minimize side reactions and improve yield .
- Purification : Column chromatography (e.g., silica gel with 2% MeOH/CHCl) is critical for isolating the pure product .
- Yield Optimization : Starting material ratios (e.g., 1:1 molar ratio of acid and amine derivatives) and solvent choice (DMF or THF) significantly impact reaction efficiency .
Basic: How can researchers characterize the structural and purity profile of this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR (400 MHz, CDCl) is essential for confirming the aromatic proton environment and substituent positions. For example, a singlet at δ 7.83 ppm indicates the pyridinone ring proton .
- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry verifies molecular weight (294.10 g/mol) and detects impurities .
- Elemental Analysis : Quantify bromine content (theoretical: ~27.2%) to confirm stoichiometry, especially given discrepancies in commercial purity specifications .
Advanced: What strategies address contradictions in reported yields and purity across synthetic protocols?
Methodological Answer:
- Orthogonal Validation : Cross-validate results using multiple techniques (e.g., NMR, HPLC, and elemental analysis) to resolve conflicts between synthetic yields (e.g., 23% in one protocol vs. 62.5% in another) .
- Replication Under Controlled Conditions : Standardize solvent quality, reaction temperature, and catalyst batches to isolate variables affecting yield .
- Batch Analysis : Compare commercial batches (e.g., from ) with in-house syntheses to identify purity outliers .
Advanced: How can the bromophenyl substituent influence reactivity in downstream modifications?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing bromine group directs reactions to meta/para positions, enabling regioselective functionalization (e.g., sulfonation or nitration) .
- Suzuki Coupling : The bromine atom serves as a handle for cross-coupling reactions to introduce aryl/heteroaryl groups, expanding structural diversity for SAR studies .
- Stability Considerations : Bromine’s steric and electronic effects may require adjusted reaction conditions (e.g., higher temperatures for hydrolysis) .
Advanced: What computational methods support mechanistic studies of this compound’s biological activity?
Methodological Answer:
- Docking Simulations : Model interactions with target enzymes (e.g., proteasome or kinase targets) using software like AutoDock Vina to predict binding affinities .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., the pyridinone carbonyl group) for electrophilic attacks .
- MD Simulations : Study solvation effects and conformational stability in biological environments to rationalize in vitro/in vivo discrepancies .
Basic: What are the recommended storage and handling protocols to ensure compound stability?
Methodological Answer:
- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the dihydropyridinone ring .
- Handling : Use anhydrous solvents (e.g., THF or DMF) in reactions to avoid hydrolysis of the carboxylic acid group .
- Safety : Bromine-containing compounds may require fume hood use and PPE (gloves, lab coat) due to potential toxicity .
Advanced: How can researchers design analogues to improve metabolic stability or bioavailability?
Methodological Answer:
- Bioisosteric Replacement : Substitute the bromine atom with CF or Cl to maintain steric bulk while altering metabolic pathways .
- Prodrug Strategies : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis .
- PEGylation : Attach polyethylene glycol (PEG) chains to the pyridinone ring to increase solubility and half-life .
Advanced: What analytical challenges arise in detecting degradation products of this compound?
Methodological Answer:
- LC-MS/MS : Identify hydrolyzed products (e.g., 6-hydroxynicotinic acid) using high-resolution mass spectrometry and ion-trap detectors .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability issues and profile degradation pathways .
- Isotopic Labeling : Use C-labeled analogs to trace degradation mechanisms via NMR or MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
